molecular formula C7H5NO3 B12356652 5-Methylidene-6-oxopyridine-3-carboxylic acid

5-Methylidene-6-oxopyridine-3-carboxylic acid

Cat. No.: B12356652
M. Wt: 151.12 g/mol
InChI Key: XDGFNUDMIRYAEV-UHFFFAOYSA-N
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Description

5-Methylidene-6-oxopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring bearing a carboxylic acid group The molecular structure of this compound includes a pyridine ring with a methylidene group at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

5-Methylidene-6-oxopyridine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methylidene-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylidene-6-oxopyridine-3-carboxylic acid include other pyridinecarboxylic acids such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-methylidene-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C7H5NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H2,(H,10,11)

InChI Key

XDGFNUDMIRYAEV-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)C(=O)O

Origin of Product

United States

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